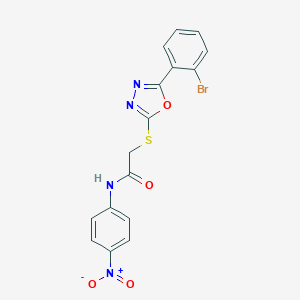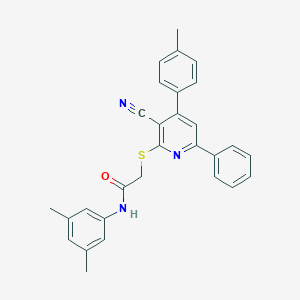
2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is a complex organic compound with the molecular formula C16H11BrN4O4S This compound is known for its unique structural features, which include a bromophenyl group, an oxadiazole ring, and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide derivative with a carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a nucleophilic substitution reaction, where a bromophenyl halide reacts with the oxadiazole ring.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting a thiol derivative with the oxadiazole ring.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a nitrophenyl halide reacts with the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and proteins, leading to the inhibition of their activity. For example, the nitrophenyl group can interact with the active site of enzymes, leading to their inhibition. The oxadiazole ring can also interact with nucleic acids, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-bromophenyl)-5-phenyl-1,3,4-oxadiazole: Similar in structure but lacks the sulfanyl and nitrophenyl groups.
2-(2-bromophenyl)-1,3,4-oxadiazole: Similar in structure but lacks the sulfanyl and nitrophenyl groups.
2-(2-bromophenyl)-5-methyl-1,3,4-oxadiazole: Similar in structure but has a methyl group instead of the nitrophenyl group.
Uniqueness
2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is unique due to the presence of both the sulfanyl and nitrophenyl groups, which contribute to its diverse chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
332114-32-6 |
|---|---|
Fórmula molecular |
C16H11BrN4O4S |
Peso molecular |
435.3g/mol |
Nombre IUPAC |
2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C16H11BrN4O4S/c17-13-4-2-1-3-12(13)15-19-20-16(25-15)26-9-14(22)18-10-5-7-11(8-6-10)21(23)24/h1-8H,9H2,(H,18,22) |
Clave InChI |
UUYDXVYARXZNCK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])Br |
SMILES canónico |
C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6-(tert-Butyl)-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide](/img/structure/B409259.png)
![2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B409264.png)

![(2Z,6E)-4-tert-butyl-2,6-bis[(4-chlorophenyl)methylidene]cyclohexan-1-one](/img/structure/B409266.png)



![Ethyl 2-[[2-[4-(2-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanylacetyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B409272.png)
![2-{[4-(4-tert-butylphenyl)-3-cyano-6-phenyl-2-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B409274.png)
![2-{[3-cyano-4-(4-methylphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-(2-methyl-1-naphthyl)acetamide](/img/structure/B409275.png)
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B409277.png)
![Ethyl 5-acetyl-2-[({[4-(2-chlorophenyl)-3-cyano-6-phenyl-2-pyridinyl]sulfanyl}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B409278.png)
![3-amino-4-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B409279.png)
